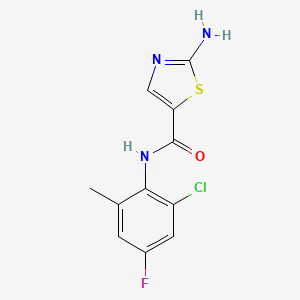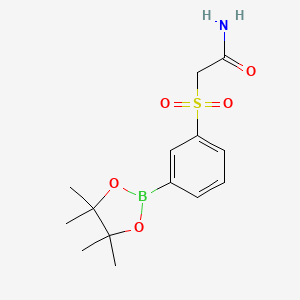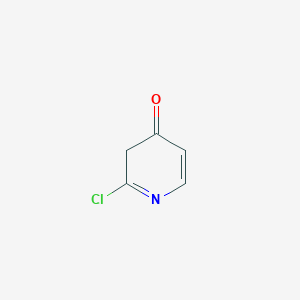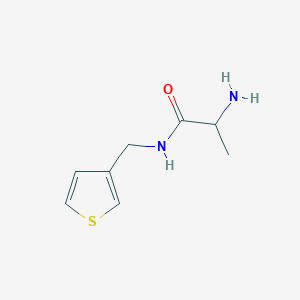
2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide is a chemical compound with the molecular formula C11H10ClFN3OS It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide typically involves the reaction of 2-chloro-4-fluoro-6-methylaniline with thiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is an intermediate in the synthesis of potential anticancer and antimicrobial agents.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: A closely related compound with similar structural features.
2-Amino-5-(2-chloro-6-methylphenyl)thiazole: Another derivative with potential bioactivity.
2-Amino-4-(2-chloro-6-methylphenyl)thiazole: A compound with variations in the substitution pattern on the thiazole ring.
Uniqueness
The presence of both chlorine and fluorine atoms on the aromatic ring of 2-Amino-N-(2-chloro-4-fluoro-6-methylphenyl)thiazole-5-carboxamide imparts unique electronic properties, enhancing its reactivity and potential bioactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C11H9ClFN3OS |
|---|---|
Molekulargewicht |
285.73 g/mol |
IUPAC-Name |
2-amino-N-(2-chloro-4-fluoro-6-methylphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H9ClFN3OS/c1-5-2-6(13)3-7(12)9(5)16-10(17)8-4-15-11(14)18-8/h2-4H,1H3,(H2,14,15)(H,16,17) |
InChI-Schlüssel |
QUWPETLTPZXCES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)N)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B14772087.png)
![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14772088.png)


